molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

カタログ番号: B1526757
CAS番号: 5755-05-5
分子量: 242.07 g/mol
InChIキー: ZTPNIBLOOMKHQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is an intriguing heterocyclic compound. It features a bromine atom attached to a benzo[f][1,4]oxazepinone ring system, which imparts unique chemical and biological properties. This compound's complexity and potential make it a subject of significant interest in various scientific fields.

科学的研究の応用

Chemistry

In chemistry, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is used as a building block for synthesizing more complex molecules

Biology

The compound's structure allows it to interact with biological macromolecules. Researchers study its effects on enzymes and receptors to understand its potential as a biochemical tool or therapeutic agent.

Medicine

Its unique framework makes it a candidate for drug development. Studies have explored its activity against various biological targets, aiming to create novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In industry, this compound's properties might be harnessed in developing new materials, such as advanced polymers or coatings with specific chemical resistance or mechanical properties.

Safety and Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

生化学分析

Biochemical Properties

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of aldosterone synthase . Aldosterone synthase is a pivotal enzyme in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. The compound interacts with aldosterone synthase by binding to its active site, thereby inhibiting its activity. This inhibition is highly selective, with this compound showing minimal interaction with other enzymes such as steroidogenic CYP17 and CYP19 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of aldosterone production . By inhibiting aldosterone synthase, it reduces aldosterone levels, which can impact gene expression and cellular metabolism. This reduction in aldosterone can lead to decreased cell proliferation and altered cellular responses to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of aldosterone synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of its substrates . This binding interaction is characterized by high affinity and selectivity, ensuring that the inhibitory effects are targeted and effective. Additionally, the compound does not inhibit other related enzymes, which contributes to its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on aldosterone synthase are sustained, leading to prolonged reductions in aldosterone levels. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldosterone synthase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances. These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily those related to steroid biosynthesis . The compound interacts with aldosterone synthase, inhibiting its activity and thereby reducing the production of aldosterone. This inhibition can affect metabolic flux and alter the levels of various metabolites involved in the steroid biosynthesis pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the adrenal glands, where aldosterone synthase is predominantly expressed. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where aldosterone synthase is located . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. Once localized, the compound exerts its inhibitory effects on aldosterone synthase, leading to reduced aldosterone production .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically begins with the preparation of the benzo[f][1,4]oxazepinone core. Common synthetic routes involve cyclization reactions, where specific precursors are subjected to conditions that encourage the formation of the oxazepinone ring. Reaction conditions often involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound might involve scalable processes such as continuous flow reactions. These methods ensure consistency, safety, and efficiency. Industrial chemists often optimize parameters like reagent concentration and reaction time to maximize production while minimizing costs and waste.

化学反応の分析

Types of Reactions

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:

  • Substitution Reactions: : Where the bromine atom can be replaced by other groups through nucleophilic or electrophilic substitution.

  • Oxidation and Reduction Reactions: : Depending on the reagents, the compound can undergo changes in oxidation state, affecting its electronic properties.

  • Cyclization Reactions: : Further modifications can involve intramolecular reactions to create more complex structures.

Common Reagents and Conditions

  • Substitution: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

  • Oxidation: : Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The primary products of these reactions depend on the substituents introduced or removed. For instance, nucleophilic substitution might yield various derivatives with amine, ether, or ester groups.

類似化合物との比較

Unique Features

Compared to other compounds in the benzo[f][1,4]oxazepinone family, 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the bromine atom, which influences its reactivity and biological activity.

List of Similar Compounds

  • 7-Chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

  • 7-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

  • 7-Iodo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

特性

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNIBLOOMKHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733648
Record name 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-05-5
Record name 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}benzoate (Preparation 70) (8.92 g, 23.8 mmmol) in DCM (18 ml) was treated with TFA (7 ml) and stirred for 5 hrs. Additional (2 ml) TFA was added and the reaction left overnight. The solvent was evaporated, re-evaporated with toluene (5×) and dissolved in toluene (50 ml). The resulting residue was treated with triethylamine (4 equiv) and heated at 100° C. overnight then evaporated. The residue was purified by flash chromatography twice eluting with 50% EtOAc/hexane then 40-45% EtOAc/hexane. The fractions were evaporated to give the title compound (3.4 g) as a white solid. MS (ES): C9H881BrNO2 requires 243; found 244 [M+H]+.
Name
methyl 5-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}benzoate
Quantity
8.92 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 2
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 3
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 5
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 6
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。